Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

Ubiquitin-proteasome system Chemical biology Enzyme inhibition

Researchers studying ubiquitin-proteasome crosstalk often find that standard E1 inhibitors lack the polypharmacology to disrupt multiple nodes of protein homeostasis. PYR-41 solves this as an irreversible, cell-permeable UBE1 inhibitor (IC50 <10 µM) that also inhibits specific DUBs and kinases via covalent cross-linking. • Blocks ubiquitination while increasing SUMOylation, enabling reciprocal pathway studies. • Unlike TAK-243, inhibits Bcr-Abl and Jak2, providing a single-agent translational tool. • Reactivates p53 and induces apoptosis in p53-wild-type cells, distinct from MDM2 antagonists.

Molecular Formula C17H13N3O7
Molecular Weight 371.3 g/mol
Cat. No. B7910239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Molecular FormulaC17H13N3O7
Molecular Weight371.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2
InChIInChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)
InChIKeyARGIPZKQJGFSGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PYR-41: First-in-Class Cell-Permeable Ubiquitin E1 Inhibitor


Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate, universally designated as PYR-41, is a synthetic pyrazolidinone derivative broadly utilized as a tool compound for modulating the ubiquitin-proteasome system [1]. It is established in the primary literature as an irreversible, cell-permeable small-molecule inhibitor of the ubiquitin-activating enzyme (E1/UBE1), a critical upstream regulator of protein ubiquitylation. Its procurement is driven by its unique dual activity profile: it blocks ubiquitin-thioester formation at E1 with an IC50 of less than 10 µM while simultaneously and paradoxically increasing total protein sumoylation in treated cells, a combination of properties not replicated by more recently developed E1 inhibitors [1].

E1 ubiquitin-activating enzyme inhibition study fit
Dual ubiquitin/SUMO pathway modulation assay context
Cell-permeable probe for ubiquitin-proteasome system research

Why PYR-41 Cannot Be Replaced by Alternative UPS Inhibitors


Assuming functional equivalence between PYR-41 and other inhibitors of the ubiquitin-proteasome system (UPS) is a critical procurement error. Unlike downstream proteasome inhibitors (e.g., bortezomib) or NEDD8-activating enzyme inhibitors (e.g., MLN4924/pevonedistat), PYR-41 targets the first step in the ubiquitin conjugation cascade, thereby blocking all ubiquitin-dependent functions, not just proteasomal degradation [1]. More critically, even within the E1 inhibitor class, PYR-41 possesses a unique and paradoxical polypharmacology profile. As detailed in a direct comparative study, PYR-41 inhibits not only UBE1 but also exhibits equal or greater activity against several deubiquitinases (DUBs) and specific tyrosine kinases through a covalent protein cross-linking mechanism not observed with the highly selective, mechanism-based E1 inhibitor TAK-243 (MLN7243) [2]. This pronounced mechanistic divergence produces distinct biological endpoints, rendering PYR-41 a specific tool for studying ubiquitin-signaling network disruption, functionally distinct from purely selective E1 inhibition.

! Proteasome inhibitors (e.g., bortezomib) act downstream; may not recapitulate E1-level ubiquitin blockade or sumoylation effects.
! NEDD8-activating enzyme inhibitors target a distinct pathway; ubiquitin-network endpoints may shift.
! Selective E1 inhibitors (e.g., TAK-243) lack reported cross-linking polypharmacology; DUB/kinase inhibition endpoints may not transfer.

Differentiated Procurement Evidence: PYR-41 Comparator Analysis


E1 Inhibition and Selectivity Over E2/E3 Enzymes

PYR-41 was identified as the first cell-permeable inhibitor of ubiquitin-activating enzyme E1. In an in vitro assay measuring the formation of E1~ubiquitin thioesters, PYR-41 inhibited UBE1 activity with an IC50 of 5–10 µM [1]. Critically, in a direct head-to-head comparison evaluating selectivity, PYR-41 was shown to specifically block E1 activity while demonstrating no detectable effect on the activity of E2 ubiquitin-conjugating enzymes or E3 ubiquitin ligases in reconstituted systems, establishing a defined mechanism of action at the apex of the ubiquitin cascade [1].

E1 Inhibition & Selectivity
Head-to-head
IC50 5–10 µM; ≥10-fold selectivity over E2/E3
Supports E1-specific upstream ubiquitination study design
In vitro reconstituted assay context
Ubiquitin-proteasome system Chemical biology Enzyme inhibition

Paradoxical Induction of Global Sumoylation

Unlike any known E1 inhibitor, including the clinical inhibitor TAK-243, PYR-41 treatment leads to a significant and paradoxical increase in global protein sumoylation levels in intact cells. This phenomenon was quantitatively observed in the original characterization, where treatment of cells with PYR-41 led to a robust increase in high molecular weight SUMO-1 and SUMO-2/3 conjugates [1].

Paradoxical Sumoylation
Class-level
Reported increase in SUMO-1/2/3 conjugates at 25–50 µM
Supports ubiquitin-SUMO crosstalk assay interpretation
Cell-line dependent; data to verify
Post-translational modification Sumoylation Drug mechanism

Covalent Cross-Linking and Polypharmacology

A detailed mechanistic study using biochemical and cellular assays demonstrated that PYR-41 mediates its inhibitory effects through irreversible covalent protein cross-linking, a mechanism distinct from the active-site targeting of most other E1 inhibitors. In direct comparison, PYR-41 was found to cross-link and inhibit purified USP5 deubiquitinase (DUB) with equal or greater potency than its effect on UBE1, and also cross-linked the Bcr-Abl and Jak2 kinases, inhibiting their signaling at concentrations comparable to those used for UBE1 inhibition [1].

Covalent Polypharmacology
Head-to-head
Inhibits UBE1, USP5 DUB, and Bcr-Abl/Jak2 kinases via cross-linking
Supports multi-target ubiquitin-network disruption studies
Distinct from selective E1 inhibitor TAK-243
Covalent inhibitor Kinase inhibition Polypharmacology

NF-κB Inhibition and p53 Stabilization

The functional consequence of PYR-41's unique mechanism was validated in multiple cellular pathways. In a comparative analysis, PYR-41 treatment inhibited TNF-α-induced NF-κB activation to a degree comparable to the selective IKK inhibitor BMS-345541, but achieved this through a distinct upstream mechanism involving inhibition of Lys-63-linked TRAF6 ubiquitylation. Furthermore, PYR-41 quantitatively inhibited the degradation of p53 protein and activated its transcriptional activity, leading to the selective killing of p53-expressing transformed cells over normal fibroblasts [1].

NF-κB & p53 Modulation
Reported
70–90% NF-κB inhibition; >3-fold p53 activity increase
Supports pathway crosstalk research (NF-κB/p53)
Mechanistically distinct from IKK or MDM2 inhibitors
NF-κB signaling Tumor suppressor Transcriptional activation

Validated Research Applications for PYR-41 Procurement


Ubiquitin-SUMO Pathway Crosstalk Studies

Procurement of PYR-41 is essential for experiments designed to investigate the reciprocal regulation between the ubiquitin and SUMO modification systems. As demonstrated, treatment with PYR-41 leads to a unique paradoxical increase in total cellular sumoylation concurrently with ubiquitination blockade, a phenomenon not observed with any other E1 inhibitor, enabling the study of pathway crosstalk [1].

Covalent Polypharmacology in Cancer Networks

For translational research aiming to simultaneously inhibit UBE1, multiple deubiquitinases, and specific oncogenic kinases (e.g., Bcr-Abl, Jak2) through a single, covalent cross-linking agent, PYR-41 is the uniquely justified choice. Its demonstrated ability to disrupt several nodes of the protein homeostasis network via a distinct mechanism of action makes it a preferred tool over highly selective inhibitors like TAK-243 for these specific investigations [2].

Upstream NF-κB Activation in Inflammation and Oncology

Investigators studying the role of upstream ubiquitin-mediated cellular signaling in NF-κB activation should prioritize PYR-41 over direct IKK inhibitors (e.g., BMS-345541) to mechanistically interrogate the TRAF6-dependent Lys-63 ubiquitylation step, a critical checkpoint not targeted by conventional NF-κB inhibitors. This provides a chemically distinct tool for dissecting signal transduction pathways [1].

p53-Dependent Apoptosis and Tumor Suppressor Activation

In research focused on reactivating p53 tumor suppressor function, PYR-41's dual ability to inhibit p53 degradation and stimulate its transcriptional activity provides a unique pharmacological profile. This validates its procurement for studies seeking to selectively kill p53-wild-type cancer cells through a mechanism distinct from MDM2 antagonists, proteasome inhibitors, or other DNA-damage response modulators [1].

Application
Selection Property
Validation Focus
Ubiquitin-SUMO crosstalk research
Dual ubiquitin/SUMO modulation profile
SUMOylation assay endpoint review
Covalent polypharmacology model studies
Cross-linking polypharmacology profile
Multi-target engagement validation (E1, DUB, kinase)
Upstream NF-κB signaling investigation
Upstream TRAF6 ubiquitylation inhibition context
NF-κB reporter and pathway endpoint review
p53 tumor suppressor model studies
p53 stabilization and transcriptional activation context
p53-dependent cell viability endpoint review
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